N-butyl-6-chloropyrazin-2-amine

Overview

Description

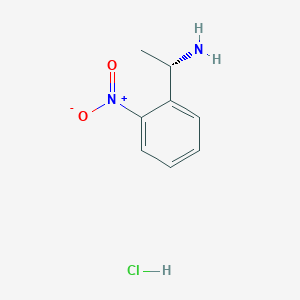

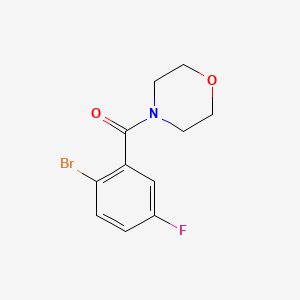

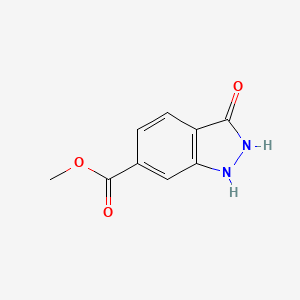

“N-butyl-6-chloropyrazin-2-amine” is a pyrazine compound . It is a disubstituted pyrazine used in the preparation of A2B adenosine receptor antagonists and other biologically active compounds .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H12ClN3 . The molecular weight is 185.65400 . The compound belongs to the class of organic compounds known as aminopyrazines, which are organic compounds containing an amino group attached to a pyrazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular formula is C8H12ClN3 and the molecular weight is 185.65400 .Scientific Research Applications

Synthesis of Functionalized Heterocyclic Compounds

- Microwave-assisted synthesis of functionalized pyrazolo[1,5-a]pyrimidin-7-amines and pyrazolo[5,1-b]purines showcases the role of N-butyl-6-chloropyrazin-2-amine derivatives in creating complex heterocyclic systems with potential biological activities. This process highlights broad substrate scope and high atom economy, which are crucial in medicinal chemistry and drug development (Juan C Castillo et al., 2016).

Development of Potent Inhibitors

- A study describes the synthesis of beta-amino amides incorporating fused heterocycles as inhibitors of dipeptidyl peptidase IV (DPP-IV), demonstrating the application of this compound derivatives in creating new treatments for type 2 diabetes. This research highlights the compound's role in developing therapeutics with excellent selectivity and in vivo efficacy (Dooseop Kim et al., 2005).

Asymmetric Synthesis of Amines

- The versatility of N-tert-butanesulfinyl imines for the asymmetric synthesis of amines is discussed, illustrating the use of this compound derivatives in synthesizing a wide range of enantioenriched amines. This methodology is significant for pharmaceutical chemistry, enabling the creation of chiral amines with high enantiomeric excess (J. Ellman et al., 2002).

Green Synthesis Approaches

- A green approach to protecting secondary amine in substituted pyrazole derivatives, with implications for the synthesis of anticancer compounds, showcases the application of this compound derivatives in environmentally friendly synthetic methodologies. This research emphasizes the importance of green chemistry in the development of new pharmaceuticals (2020).

Exploration of Electronic Structures

- Investigation into the electronic structures of metal complexes containing radical ligands, including derivatives of this compound, provides insights into the physical oxidation states in transition-metal complexes. This research is crucial for understanding the electronic properties of materials and their potential applications in catalysis and electronic devices (P. Chaudhuri et al., 2001).

Mechanism of Action

Target of Action

The primary target of N-butyl-6-chloropyrazin-2-amine is the Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle . It is essential for meiosis but dispensable for mitosis .

Mode of Action

This compound interacts with its target, CDK2, by binding to the active site of the enzyme

Biochemical Pathways

CDK2, the target of this compound, plays a crucial role in cell cycle regulation . Therefore, the compound’s interaction with CDK2 could potentially affect the progression of the cell cycle and have downstream effects on cellular proliferation.

Result of Action

Given its interaction with CDK2, it is plausible that the compound could influence cell cycle progression and potentially affect cellular proliferation . .

properties

IUPAC Name |

N-butyl-6-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-2-3-4-11-8-6-10-5-7(9)12-8/h5-6H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVJMONLCSTWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650045 | |

| Record name | N-Butyl-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951884-06-3 | |

| Record name | N-Butyl-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

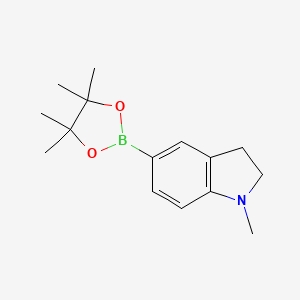

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B1604369.png)

![[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid](/img/structure/B1604373.png)